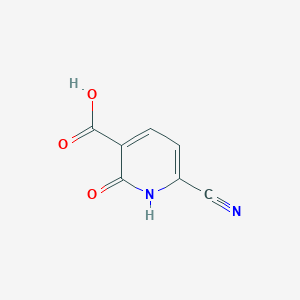

3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is a chemical compound with the molecular formula C7H4N2O3 . It is also known by other names such as “6-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid” and "2-Pyridone-5-carboxylic acid" .

Synthesis Analysis

The synthesis of this compound involves the reaction of the sodium enolate of the appropriate 3-substituted 3-oxopropionaldehyde with cyanoacetamide . The sodium enolates are synthesized from ethyl formate and the appropriate ketone and sodium or sodium hydride .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H5NO3/c8-5-2-1-4 (3-7-5)6 (9)10/h1-3H, (H,7,8) (H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of “3-Pyridinecarboxylic acid, 6-cyano-1,2-dihydro-2-oxo-” is 139.1088 . Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis Methods : 3-Pyridinecarboxylic acid derivatives have been synthesized through various methods. For example, Sanchez (1990) and Sanchez et al. (1994) described efficient syntheses of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, respectively, which involve high-efficiency sequences and result in significant quantities of the compounds (Sanchez, 1990); (Sanchez et al., 1994).

Derivative Formation : The ability to form derivatives of 3-pyridinecarboxylic acid is noted in various studies. For instance, Mosti et al. (1992, 1994) synthesized ethyl esters and carboxylic acids derivatives showing potential cardiotonic activities (Mosti et al., 1992); (Mosti et al., 1994).

Pharmaceutical and Biological Research

Cardiotonic Activity : Compounds derived from 3-pyridinecarboxylic acid have been tested for cardiotonic activities. Mosti et al. (1992, 1994) found certain ethyl esters and carboxylic acids derivatives to show positive inotropic activity, although to a lesser degree than milrinone, a known cardiotonic (Mosti et al., 1992); (Mosti et al., 1994).

Hypoglycemic Agents : Youngdale and Oglia (1985) discovered that certain derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, especially with substituents at the 6-position, possess hypoglycemic properties, offering potential for diabetes treatment (Youngdale & Oglia, 1985).

Structure-Activity Relationships : Studies such as those by Kumar et al. (1992) have utilized electric-field and electrostatic potential mapping techniques to understand the structure-activity relationships of 3-pyridinecarboxylic acid derivatives, particularly focusing on their cardiotonic activities (Kumar et al., 1992).

Chemical and Material Science

Reactive Extraction : Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using different diluents, contributing to the understanding of its isolation for various industrial applications (Kumar & Babu, 2009).

Cycloaddition Reactions : Vandenberghe et al. (1996) studied the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins, leading to 3-amino or 6-cyano-substituted 2-pyridinone systems, indicating the chemical versatility of these compounds (Vandenberghe et al., 1996).

Propiedades

IUPAC Name |

6-cyano-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)6(10)9-4/h1-2H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINTPBNSCVLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)

![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)

![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2420022.png)

![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2420026.png)

![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)